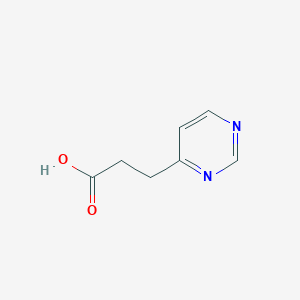

3-(Pyrimidin-4-yl)propanoic acid

説明

3-(Pyrimidin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-(Pyrimidin-4-yl)propanoic acid, also known as (3S)-3-amino-3-(pyrimidin-4-yl)propanoic acid, is an amino acid derivative characterized by a pyrimidine ring attached to a propanoic acid backbone. Its unique structure contributes to its biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

- Molecular Formula : CHNO

- Molar Mass : Approximately 167.17 g/mol

- Chirality : This compound has a chiral center at the carbon adjacent to the carboxylic acid group, which may influence its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the central nervous system. Its potential roles include:

- Neurotransmitter Modulation : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. Studies suggest it can act as both an agonist and antagonist at specific receptors, which could have implications for treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Neurotransmitter Modulation | Interaction with neurotransmitter receptors | Treatment of neurological disorders |

| Metabolic Pathway Influence | Similarity to other amino acids affecting metabolism | Potential metabolic disorder interventions |

| Cellular Signaling | Modulation of signaling pathways | Cancer therapy research |

Research Findings

Recent studies have highlighted several key findings related to the biological activity of this compound:

- Neurotransmitter Interaction : It has been shown to modulate glutamate receptors, which are crucial for synaptic plasticity and memory formation. This suggests a potential role in cognitive enhancement or neuroprotection .

- Antioxidant Properties : Some research indicates that this compound may possess antioxidant properties, potentially reducing oxidative stress in neuronal cells .

- Therapeutic Potential : Its structural similarity to other amino acids allows it to influence various metabolic pathways, indicating its potential as a therapeutic agent in conditions such as depression and anxiety .

Case Studies

Several case studies have explored the effects of this compound in various biological contexts:

- Study on Neuronal Cells : A study conducted on cultured neuronal cells demonstrated that treatment with this compound led to enhanced survival rates under oxidative stress conditions, suggesting protective effects against neurodegeneration .

- Behavioral Studies in Animal Models : In animal models of anxiety and depression, administration of this compound resulted in reduced anxiety-like behaviors and improved mood-related outcomes .

科学的研究の応用

Medicinal Chemistry Applications

3-(Pyrimidin-4-yl)propanoic acid has been investigated for its role as a precursor or building block in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively.

Protein Kinase Inhibition

Research indicates that derivatives of pyrimidine compounds, including this compound, show promise as inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways and are often implicated in cancer. For instance, a patent describes the utility of pyrimidine derivatives in treating diseases mediated by protein kinases, such as various cancers (e.g., hepatocellular carcinoma and lung cancer) .

Neuropharmacology

The compound has potential applications in neuropharmacology due to its ability to modulate neurotransmitter systems. Studies have shown that related compounds can influence glutamatergic signaling, which is vital for cognitive functions and has implications in treating neurodegenerative diseases .

Enzyme Substrate

This compound can serve as a substrate for various enzymes. Its structural similarity to amino acids allows it to be incorporated into peptides or proteins, facilitating studies on enzyme kinetics and mechanisms .

Research Tool

In biochemical research, this compound can act as a tool for studying metabolic pathways involving pyrimidine metabolism. It can help elucidate the role of pyrimidines in cellular processes and their impact on health and disease .

Case Study 1: Cancer Treatment Research

A study demonstrated the effectiveness of pyrimidine derivatives, including this compound, in inhibiting tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The study found that these compounds could reduce cell death and promote survival pathways, suggesting therapeutic potential for neurodegenerative conditions .

特性

IUPAC Name |

3-pyrimidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNJMRNPQZKKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652849 | |

| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-17-4 | |

| Record name | 3-(Pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。